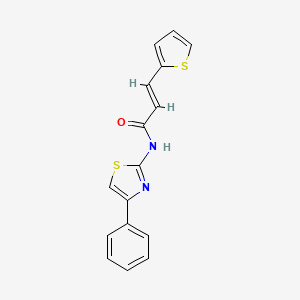![molecular formula C15H21NO3 B5795597 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine](/img/structure/B5795597.png)
4-[(2,3,5-trimethylphenoxy)acetyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,3,5-trimethylphenoxy)acetyl]morpholine, also known as TMAO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. TMAO is a morpholine derivative that contains a phenoxyacetyl group, which makes it a useful tool for studying various biological processes.
作用機序
4-[(2,3,5-trimethylphenoxy)acetyl]morpholine acts as a chemical chaperone, stabilizing proteins by forming hydrogen bonds with exposed polar groups and reducing the exposure of hydrophobic regions. This stabilizes the protein structure and prevents it from unfolding or aggregating. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has also been shown to interact with lipid membranes, altering their physical properties and potentially affecting membrane protein function.
Biochemical and Physiological Effects:
4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the activity of some enzymes, such as lactate dehydrogenase, while inhibiting the activity of others, such as trypsin. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has also been shown to affect ion channel function and to modulate the activity of some neurotransmitter receptors. In addition, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has been shown to have anti-inflammatory properties and to protect against oxidative stress.
実験室実験の利点と制限
One major advantage of 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine is its ability to stabilize proteins and prevent aggregation, making it a useful tool for studying protein folding and misfolding. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine is also relatively easy to synthesize and is commercially available. However, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine can be toxic at high concentrations and can interfere with some experimental assays, such as fluorescence spectroscopy. Additionally, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine can interact with lipid membranes, potentially affecting the function of membrane proteins.
将来の方向性
There are a number of potential future directions for research on 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine. One area of interest is the use of 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine as a therapeutic agent for protein misfolding diseases. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has also been shown to have potential as a cryoprotectant, protecting cells and tissues from damage during freezing and thawing. Additionally, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine may have applications in drug delivery, as it can enhance the solubility of hydrophobic drugs. Finally, further research is needed to fully understand the effects of 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine on ion channels and neurotransmitter receptors, and to explore its potential as a modulator of these targets.
Conclusion:
In conclusion, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine, or 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine, is a synthetic compound that has a wide range of potential applications in scientific research. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine can be synthesized using standard organic chemistry techniques and has been shown to stabilize proteins, protect against protein misfolding, and modulate ion channel function and neurotransmitter receptor activity. While 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has a number of advantages for lab experiments, such as its ability to stabilize proteins, it also has limitations, such as its potential toxicity at high concentrations. Nonetheless, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has a number of potential future directions for research, including its use as a therapeutic agent for protein misfolding diseases and its potential as a cryoprotectant and drug delivery agent.
合成法
4-[(2,3,5-trimethylphenoxy)acetyl]morpholine can be synthesized by reacting 2,3,5-trimethylphenol with chloroacetyl chloride to form 4-(2,3,5-trimethylphenoxy)acetyl chloride. This intermediate is then reacted with morpholine to yield 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine. The synthesis of 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine is relatively simple and can be performed using standard organic chemistry techniques.
科学的研究の応用
4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has a wide range of applications in scientific research. It has been used as a tool to study protein folding, protein stability, and protein-protein interactions. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has also been used to stabilize enzymes and to enhance the solubility of hydrophobic molecules. Additionally, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has been shown to protect against protein denaturation and aggregation, making it a useful tool for studying protein misfolding diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-morpholin-4-yl-2-(2,3,5-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-8-12(2)13(3)14(9-11)19-10-15(17)16-4-6-18-7-5-16/h8-9H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXONNXYIYOIXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)N2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)


![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)
![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)
![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde thiosemicarbazone](/img/structure/B5795586.png)
![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)
![3-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5795609.png)
![methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5795615.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide](/img/structure/B5795629.png)